3-chloro-5-propyl-1H-1,2,4-triazole
Overview
Description
3-chloro-5-propyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The addition of a chlorine atom at the 3-position and a propyl group at the 5-position of the triazole ring gives this compound its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorination of 1,2,4-triazole: One common method involves the chlorination of 1,2,4-triazole using thionyl chloride as the chlorinating agent.
Alkylation of 3-chloro-1,2,4-triazole: Another method involves the alkylation of 3-chloro-1,2,4-triazole with a propyl halide (e.g., propyl bromide) in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 3-chloro-5-propyl-1H-1,2,4-triazole typically involves large-scale chlorination and alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 3-chloro-5-propyl-1H-1,2,4-triazole can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Major Products
Scientific Research Applications
3-chloro-5-propyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-5-propyl-1H-1,2,4-triazole is primarily based on its ability to interact with biological targets through hydrogen bonding and dipole interactions. The triazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can disrupt cell membrane integrity in microorganisms, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
3-chloro-1H-1,2,4-triazole: Lacks the propyl group, making it less hydrophobic and potentially less effective in certain applications.
5-propyl-1H-1,2,4-triazole: Lacks the chlorine atom, which may reduce its reactivity in substitution reactions.
3,5-dichloro-1H-1,2,4-triazole: Contains an additional chlorine atom, which can increase its reactivity but may also lead to higher toxicity.
Uniqueness
3-chloro-5-propyl-1H-1,2,4-triazole is unique due to the presence of both a chlorine atom and a propyl group, which confer distinct chemical and biological properties. This combination enhances its reactivity in substitution reactions and its potential efficacy as an antimicrobial agent .
Biological Activity
3-Chloro-5-propyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant studies and data.
Overview of Triazole Compounds
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They have shown a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The 1,2,4-triazole derivatives are particularly noted for their ability to interact with various biological targets, making them valuable in medicinal chemistry .
Antimicrobial Activity
Mechanism of Action
Triazoles exhibit their antimicrobial effects primarily through the inhibition of specific enzymes critical for the synthesis of fungal cell membranes. For instance, they inhibit cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), which is essential in ergosterol biosynthesis in fungi .
Evidence of Antimicrobial Efficacy
Research indicates that this compound has demonstrated significant antibacterial activity against various bacterial strains. In studies conducted on derivatives of triazoles:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 0.046 μM against MRSA (Methicillin-resistant Staphylococcus aureus) .
- Compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound | Bacterial Strain | MIC (μM) |
---|---|---|
This compound | MRSA | 0.046 |
Triazole Derivative A | E. coli | 2.96 |
Triazole Derivative B | S. aureus | 8 |
Anti-inflammatory Properties
Biological Mechanisms
The anti-inflammatory activity of triazoles is attributed to their ability to modulate cytokine release and inhibit inflammatory pathways. Studies have shown that certain triazole derivatives can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .
Research Findings
Compounds derived from triazoles have been evaluated for their anti-inflammatory effects:
- Compounds 3a–3g , synthesized with propanoic acid moiety, showed low toxicity and significant inhibition of cytokine release in vitro .
- The strongest anti-inflammatory activities were observed for specific derivatives which exhibited IC50 values indicating effective modulation of inflammatory responses.
Potential Anticancer Activity
Mechanisms and Efficacy
Triazoles have been investigated for their anticancer potential due to their ability to inhibit cell proliferation across various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell cycle progression.
Case Studies
In a recent study evaluating various triazole derivatives:
Properties
IUPAC Name |
3-chloro-5-propyl-1H-1,2,4-triazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3,(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDODCNLWYUEFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NN1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.